1-(bromomethyl)-1-ethylcyclohexane
Description
1-(Bromomethyl)-1-ethylcyclohexane (C₉H₁₇Br, MW 205.14 g/mol) is a brominated cyclohexane derivative with a bromomethyl (-CH₂Br) and ethyl (-CH₂CH₃) group attached to the same carbon atom . Its structure confers reactivity typical of alkyl bromides, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution (Sₙ2) or elimination reactions. The compound is identified by CAS RN 1498749-61-3 and ChemSpider ID 48217883 . Its monoisotopic mass (204.051363 Da) and average mass (205.139 Da) reflect isotopic variations in bromine (⁷⁹Br and ⁸¹Br) .
Properties
CAS No. |
1498749-61-3 |
|---|---|
Molecular Formula |
C9H17Br |
Molecular Weight |
205.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-ethylcyclohexane can be synthesized through the bromination of 1-ethylcyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under reflux conditions in a solvent like carbon tetrachloride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors to manage the exothermic nature of the bromination reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-ethylcyclohexane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: The compound reacts with nucleophiles such as sodium hydroxide or potassium cyanide to form corresponding alcohols or nitriles.
Elimination Reactions: In the presence of strong bases like potassium tert-butoxide, it can undergo elimination to form alkenes.
Major Products:
Substitution: Reaction with sodium hydroxide yields 1-(hydroxymethyl)-1-ethylcyclohexane.
Elimination: Reaction with potassium tert-butoxide yields 1-ethylcyclohexene.
Scientific Research Applications
1-(Bromomethyl)-1-ethylcyclohexane is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used to introduce bromomethyl groups into pharmaceutical compounds, potentially altering their biological activity.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The primary mechanism of action for 1-(bromomethyl)-1-ethylcyclohexane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to modify molecular structures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 1-(bromomethyl)-1-ethylcyclohexane and analogous compounds:
Reactivity and Functional Group Influence
- Electron-Withdrawing vs. Electron-Donating Groups: The methanesulfonyl group in 1-(bromomethyl)-1-methanesulfonylcyclohexane enhances electrophilicity at the bromomethyl carbon, accelerating Sₙ2 reactions compared to the ethyl-substituted analog .
- Ring Unsaturation :
- Halogen Diversity :
Research Findings and Case Studies
- Dehydrohalogenation : 1-Bromo-1-methylcyclohexane produces a single alkene due to equivalent β-hydrogens, whereas this compound may yield multiple alkenes depending on reaction conditions .
- C–C Bond Insertion : 1-(Bromomethyl)-4-methoxybenzene derivatives undergo diazo compound insertions to form trifluorodecane analogs, highlighting bromomethyl's role in C–C bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
